molecular formula C26H25N5O4S2 B11615213 3-{(Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

3-{(Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11615213
M. Wt: 535.6 g/mol
InChI Key: XCCLWLLXTIAYBR-BKUYFWCQSA-N
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Description

The compound 3-{(Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule with a unique structure that includes a benzodioxole moiety, a thiazolidinone ring, and a pyridopyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multi-step organic reactions. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.

    Synthesis of the Thiazolidinone Ring: This involves the reaction of a thiourea derivative with an α-haloketone to form the thiazolidinone ring.

    Construction of the Pyridopyrimidinone Core: This step involves the cyclization of a suitable precursor, such as a pyrimidine derivative, with an appropriate aldehyde or ketone.

    Final Coupling Reaction: The final step involves the coupling of the benzodioxole-thiazolidinone intermediate with the pyridopyrimidinone core under suitable conditions, such as using a base and a solvent like DMF (dimethylformamide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{(Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

3-{(Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one: can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can result in different biological activities and applications.

Properties

Molecular Formula

C26H25N5O4S2

Molecular Weight

535.6 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H25N5O4S2/c1-16-4-3-7-30-22(16)27-23(29-10-8-28(2)9-11-29)18(24(30)32)13-21-25(33)31(26(36)37-21)14-17-5-6-19-20(12-17)35-15-34-19/h3-7,12-13H,8-11,14-15H2,1-2H3/b21-13-

InChI Key

XCCLWLLXTIAYBR-BKUYFWCQSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)N6CCN(CC6)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)N6CCN(CC6)C

Origin of Product

United States

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